molecular formula C13H9N5OS B346975 N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide

N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide

Cat. No.: B346975
M. Wt: 283.31g/mol
InChI Key: YSASZCKOXCUXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide is a heterocyclic compound that features a 1,3,4-thiadiazole ring fused with pyridine moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with 3-pyridinecarboxylic acid in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include:

    Reagents: 3-pyridinecarboxylic acid hydrazide, 3-pyridinecarboxylic acid, phosphorus oxychloride

    Solvent: Anhydrous ethanol

    Temperature: Reflux conditions

    Time: Several hours until the reaction is complete

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products Formed

    Oxidation: Formation of N-oxides

    Reduction: Formation of reduced thiadiazole derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
  • 5-(3-pyridinyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of both pyridine and thiadiazole rings. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C13H9N5OS

Molecular Weight

283.31g/mol

IUPAC Name

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C13H9N5OS/c19-11(10-5-1-2-7-15-10)16-13-18-17-12(20-13)9-4-3-6-14-8-9/h1-8H,(H,16,18,19)

InChI Key

YSASZCKOXCUXQY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

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